molecular formula C11H10N4O2 B2425555 methyl 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzoate CAS No. 305353-82-6

methyl 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzoate

Cat. No.: B2425555
CAS No.: 305353-82-6
M. Wt: 230.227
InChI Key: WISOKZZHJRDWDF-MKMNVTDBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzoate typically involves the construction of the triazole ring through a stepwise process. One common method includes the treatment of requisite amines with sodium nitrite, followed by reduction with lithium aluminum hydride to yield hydrazines . These hydrazines are then reacted with benzyl chloride to form the desired triazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring into different functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring and benzoate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazole ring, while reduction can produce various hydrazine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzoate is unique due to its specific substitution pattern on the triazole ring and the benzoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

methyl 4-[(Z)-1,2,4-triazol-4-yliminomethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-17-11(16)10-4-2-9(3-5-10)6-14-15-7-12-13-8-15/h2-8H,1H3/b14-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISOKZZHJRDWDF-NSIKDUERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N\N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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